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Cat. No.: B1252916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-C-methyluridine is a synthetic nucleoside analog of uridine, distinguished by the presence

of a methyl group at the 2'-position of the ribose sugar. This seemingly minor modification has

profound implications for its chemical properties and biological activity, making it a molecule of

significant interest in the fields of medicinal chemistry and drug development. It serves as a

crucial intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1]

[2] This technical guide provides a comprehensive overview of the chemical properties of 2'-C-
methyluridine, detailed experimental protocols for its handling and analysis, and insights into

its metabolic pathway.

Chemical and Physical Properties
2'-C-methyluridine is a white to off-white solid, typically in powder or crystalline form.[1][3] Its

fundamental chemical and physical properties are summarized in the table below, providing a

quantitative basis for its use in research and development.
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Property Value Source(s)

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-

dihydroxy-5-(hydroxymethyl)-3-

methyloxolan-2-yl]pyrimidine-

2,4-dione

[4]

Molecular Formula C₁₀H₁₄N₂O₆ [4]

Molecular Weight 258.23 g/mol [4][5][6]

CAS Number 31448-54-1 [4][5]

Melting Point 110-112 °C [1][7]

Density 1.572 g/cm³ [1][7]

pKa 9.39 ± 0.10 (Predicted) [1][7]

Appearance White to off-white solid [1][3]

Storage Temperature 2-8°C [1][7]

SMILES
C[C@]1(--INVALID-LINK--

NC2=O)CO">C@@HO)O
[4]

InChIKey
NBKORJKMMVZAOZ-

VPCXQMTMSA-N
[4]

Crystal Structure and Conformation
The three-dimensional structure of 2'-C-methyluridine has been determined by X-ray

crystallography. The crystal system is orthorhombic with the space group P 21 21 21.[4] The

unit cell parameters are a = 7.1273 Å, b = 9.0099 Å, and c = 17.1540 Å, with α, β, and γ angles

all being 90°.[4]

The presence of the 2'-C-methyl group significantly influences the conformation of the ribose

sugar. This methyl group tends to adopt a pseudoequatorial position to minimize steric

hindrance.[8] This conformational preference can impact how the nucleoside analog interacts

with enzymes and is incorporated into nucleic acid chains.
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Experimental Protocols
Detailed experimental protocols are essential for the consistent and reliable use of 2'-C-
methyluridine in a research setting. The following sections provide methodologies for its

synthesis, purification, and analysis.

Synthesis of 2'-C-methyluridine
A common synthetic route to 2'-C-methyluridine involves the modification of a pre-existing

uridine or cytidine derivative. One documented method involves the deamination of a protected

2'-C-methylcytidine derivative.

Protocol for the conversion of benzoyl-protected 2'-deoxy-2'-α-F-2'-β-C-methylcytidine to 2'-

deoxy-2'-α-F-2'-β-C-methyluridine:

Deamination: The protected cytidine derivative is heated in 80% aqueous acetic acid

overnight. This step facilitates the conversion of the cytosine base to a uracil base.

Deprotection: The resulting protected uridine derivative is then treated with methanolic

ammonia at room temperature to remove the benzoyl protecting groups, yielding the final 2'-
C-methyluridine analog.

Note: This protocol describes the synthesis of a fluorinated analog. The general principle of

deamination of a cytidine precursor is a key strategy for obtaining uridine analogs.

Purification by Silica Gel Column Chromatography
Purification of crude 2'-C-methyluridine is typically achieved using silica gel column

chromatography.

General Protocol:

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar

solvent system (e.g., a mixture of dichloromethane and methanol).

Sample Loading: The crude 2'-C-methyluridine is dissolved in a minimal amount of the

eluent and carefully loaded onto the top of the silica gel bed.
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Elution: The column is eluted with a solvent gradient, starting with a less polar mobile phase

and gradually increasing the polarity (e.g., by increasing the percentage of methanol in

dichloromethane).

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer

chromatography (TLC) to identify those containing the pure product.

Solvent Removal: The fractions containing the pure 2'-C-methyluridine are combined, and

the solvent is removed under reduced pressure to yield the purified solid.

Analytical Methods
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 2'-C-methyluridine.

Illustrative HPLC Method:

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM

phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile).

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 254 nm.

Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 2'-C-
methyluridine. While a complete, assigned spectrum from a single, definitive source is not

readily available in the public domain, typical chemical shifts for the core uridine structure are

well-established. The presence of the 2'-C-methyl group would be confirmed by a characteristic

singlet in the ¹H NMR spectrum and a corresponding signal in the aliphatic region of the ¹³C

NMR spectrum.
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Metabolic Pathway and Mechanism of Action
2'-C-methyluridine is often studied in the context of its role as a metabolite of other nucleoside

analogs, particularly those developed as antiviral agents against the Hepatitis C virus (HCV).

For instance, the antiviral drug candidate β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)

is metabolized intracellularly to its active triphosphate form. A key secondary metabolic

pathway involves the deamination of the monophosphate of PSI-6130 to form the

monophosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine.[9] This uridine monophosphate is

then sequentially phosphorylated by cellular kinases to its active triphosphate form, which can

also inhibit the HCV RNA-dependent RNA polymerase.

The metabolic activation pathway is illustrated in the diagram below.
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Caption: Metabolic activation of a parent cytidine analog to 2'-C-methyluridine triphosphate.

Experimental Workflow for Antiviral Activity
Assessment
The evaluation of 2'-C-methyluridine's antiviral potential, or that of its parent compounds,

typically follows a structured experimental workflow. This involves cell-based assays to

determine the compound's efficacy in inhibiting viral replication and its cytotoxicity.
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Caption: General workflow for assessing the antiviral activity of nucleoside analogs.

Conclusion
2'-C-methyluridine is a synthetic nucleoside with well-defined chemical and physical

properties. Its significance lies in its role as a key intermediate for antiviral drug synthesis and

as an active metabolite of other nucleoside prodrugs. The information and protocols provided in
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this guide offer a solid foundation for researchers and drug development professionals working

with this important molecule. Further detailed characterization, particularly comprehensive

NMR spectral assignment and the development of standardized analytical methods, will

continue to be of value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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